2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-N-(4-methoxy-phenyl)-acetamide
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Overview
Description
2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-N-(4-methoxy-phenyl)-acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-N-(4-methoxy-phenyl)-acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the sulfanyl group: This step may involve the reaction of the pyrimidine derivative with a thiol reagent.
Acetylation: The final step could involve the acetylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-N-(4-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity and can be studied for its effects on cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-N-(4-methoxy-phenyl)-acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-N-(4-hydroxy-phenyl)-acetamide
- 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-N-(4-chloro-phenyl)-acetamide
- 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-N-(4-nitro-phenyl)-acetamide
Uniqueness
The uniqueness of 2-(4-Amino-6-hydroxy-pyrimidin-2-ylsulfanyl)-N-(4-methoxy-phenyl)-acetamide lies in its specific functional groups, which can impart distinct chemical and biological properties. For example, the methoxy group may influence its solubility and reactivity, while the sulfanyl group can participate in unique chemical reactions.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-20-9-4-2-8(3-5-9)15-12(19)7-21-13-16-10(14)6-11(18)17-13/h2-6H,7H2,1H3,(H,15,19)(H3,14,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQCLDLMMKZLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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